

Technical Monograph: Isolation, Characterization, and Bioactivity of 5-Hydroxy-7-methoxycoumarin

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Compound of Interest

Compound Name:	5-Hydroxy-7-methoxycoumarin
CAS No.:	23053-61-4
Cat. No.:	B12653517

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Part 1: Chemical Identity & Botanical Provenance[1] [2]

Chemical Definition and Ambiguity Resolution

Target Compound: **5-Hydroxy-7-methoxycoumarin** IUPAC Name: 5-hydroxy-7-methoxy-2H-chromen-2-one Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1]

Critical Distinction: In phytochemical literature, this compound is frequently confused with its isomer, 7-Hydroxy-5-methoxycoumarin (often found in Citrus species). It is also distinct from Scopoletin (6-methoxy-7-hydroxycoumarin). Researchers must verify the substitution pattern at the C-5 and C-7 positions. **5-Hydroxy-7-methoxycoumarin** is structurally significant as a biosynthetic precursor to 5,7-dimethoxycoumarin (Citrופן) and lacks the furan ring found in psoralens like Bergaptol.

Natural Sources

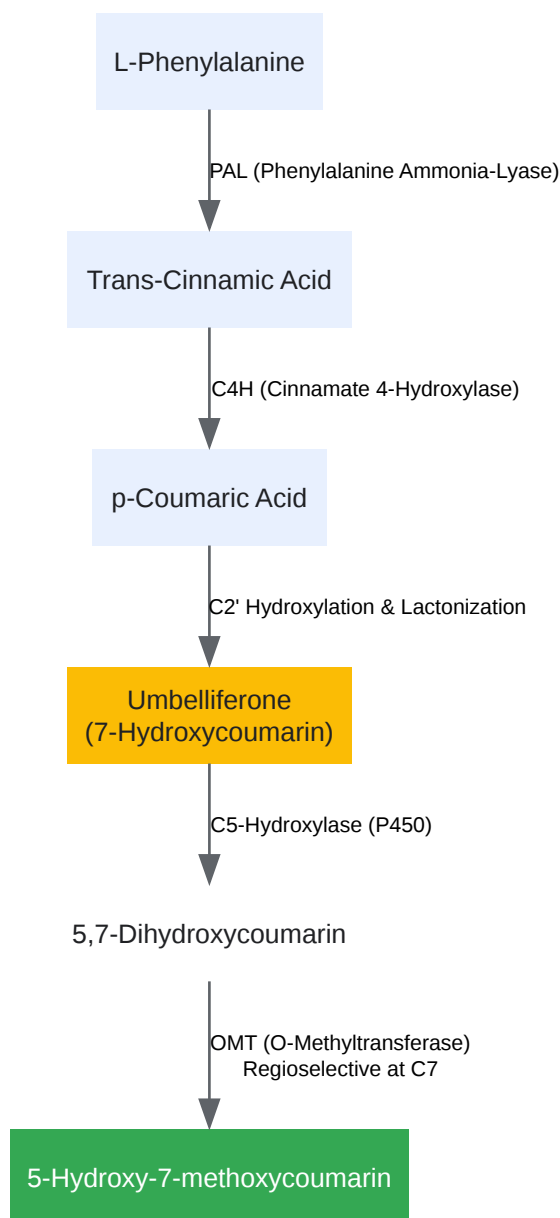
While less ubiquitous than simple coumarins like Umbelliferone, **5-Hydroxy-7-methoxycoumarin** is a chemotaxonomic marker in specific families.

Family	Genus/Species	Plant Part	Notes
Moraceae	Morus alba (White Mulberry)	Root Bark	Often co-occurs with prenylated flavonoids and other coumarins (e.g., Scopoletin).
Asteraceae	Gerbera anandria	Whole Plant	Identified as a constituent in traditional ethnomedicinal preparations.
Rutaceae	Haplophyllum bungei	Aerial Parts	Presence confirmed via spectral analysis in chemotaxonomic studies.
Thymelaeaceae	Wikstroemia spp.	Stem/Bark	Associated with anti-inflammatory fractions.

Part 2: Biosynthetic Context

Understanding the biosynthesis aids in optimizing extraction by targeting tissues with active phenylpropanoid metabolism.

The compound originates from the Phenylpropanoid Pathway, diverging from p-coumaric acid. The critical step is the hydroxylation at position 5 (unusual for basic coumarins which are typically 7-oxygenated) and subsequent O-methylation.



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Caption: Putative biosynthetic pathway. The C5-hydroxylation is the rate-limiting divergence point from the canonical Umbelliferone pathway.

Part 3: Extraction and Isolation Protocol

Strategic Causality

- Solvent Choice: Coumarins are moderately polar aglycones. While glycosides require water/alcohol, the free aglycone (**5-Hydroxy-7-methoxycoumarin**) is best extracted with

Methanol (MeOH) or Ethanol (EtOH) and subsequently partitioned into Ethyl Acetate (EtOAc) or Chloroform (CHCl₃).

- Acid/Base Logic: Coumarins possess a lactone ring susceptible to hydrolysis in strong alkali (opening to coumarinate salts). Avoid prolonged exposure to high pH. However, the phenolic -OH at C-5 allows for selective extraction using weak bases if necessary.

Step-by-Step Isolation Workflow

Phase A: Extraction & Fractionation^[2]^[3]

- Maceration: Dry shade-dried plant material (e.g., Morus alba root bark, 1 kg) and pulverize. Macerate in MeOH (3 x 3L) at room temperature for 72 hours.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude methanolic extract.
- Liquid-Liquid Partition:
 - Suspend crude extract in Distilled Water (500 mL).
 - Partition sequentially with n-Hexane (to remove lipids/waxes). Discard hexane layer.
 - Partition aqueous phase with CHCl₃ or EtOAc (3 x 500 mL).
 - Target Phase: The CHCl₃/EtOAc fraction contains the target coumarin.

Phase B: Chromatographic Purification

- Stationary Phase: Silica Gel 60 (0.063–0.200 mm, Merck).
- Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Start 95:5 → End 60:40).
- Elution Logic:
 - Non-polar impurities elute first (Hexane rich).
 - **5-Hydroxy-7-methoxycoumarin** typically elutes around Hexane:EtOAc (80:20 to 70:30) depending on silica activity.

- Monitoring (Self-Validation):
 - TLC: Silica gel 60 F₂₅₄ plates.
 - Visualization: UV Light at 365 nm.
 - Diagnostic Signal: The compound exhibits intense blue/purple fluorescence under UV 365 nm, characteristic of 5,7-oxygenated coumarins.

Phase C: Final Purification

- Sephadex LH-20: If chlorophyll or phenolic impurities persist, pass the active fraction through a Sephadex LH-20 column eluting with MeOH.
- Recrystallization: Dissolve the semi-pure solid in minimal hot MeOH and add CHCl₃ dropwise. Allow to stand at 4°C.



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Caption: Isolation workflow emphasizing the critical UV 365nm screening step for coumarin detection.

Part 4: Structural Characterization (Self-Validation)

To ensure scientific integrity, the isolated compound must be validated against the following spectral data. The C-5 hydroxyl and C-7 methoxy positions are confirmed by the specific coupling constants and chemical shifts.

UV-Vis Spectroscopy

- Solvent: Methanol[3]
- λ_{max} (nm): ~250, ~325 nm.

- Shift Reagents:
 - + NaOH: Bathochromic shift (Red shift) of the long-wave band indicates a free phenolic group (confirming the 5-OH).

Nuclear Magnetic Resonance (NMR)

The substitution pattern is proven by the coupling of aromatic protons.

Nucleus	Position	δ (ppm)	Multiplicity	J (Hz)	Interpretation
^1H	3	6.15	d	9.5	Characteristic lactone α -proton
^1H	4	8.10	d	9.5	Characteristic lactone β -proton (Deshielded)
^1H	6	6.28	d	2.2	Meta-coupling with H-8
^1H	8	6.45	d	2.2	Meta-coupling with H-6
^1H	7-OMe	3.85	s	-	Methoxy group
^1H	5-OH	10.5-11.0	s	-	H-bonded phenolic proton (Broad)
^{13}C	2	161.5	C=O[1]	-	Lactone Carbonyl
^{13}C	7	164.2	C-O	-	Oxygenated Aromatic Carbon

Diagnostic Logic:

- H-3/H-4 Pair: The large coupling constant (9.5 Hz) confirms the coumarin core (cis-alkene locked in ring).

- H-6/H-8 Pair: The small coupling constant (~2.0-2.5 Hz) indicates meta positioning. If they were ortho (e.g., 5,6-substitution), J would be ~8 Hz. This confirms the 5,7-substitution pattern.
- NOESY (Optional): Irradiation of the OMe signal should show NOE enhancement of H-6 and H-8, confirming the methoxy is at C-7.

Mass Spectrometry

- Technique: ESI-MS or EI-MS.
- Molecular Ion: [M]⁺ at m/z 192.
- Fragmentation: Loss of methyl radical (M-15) and CO (M-28) is common in methoxycoumarins.

Part 5: References

- PubChem. (2025).^[1] **5-Hydroxy-7-methoxycoumarin** (CID 5748603) - Compound Summary. National Library of Medicine.^[1] [\[Link\]](#)
- Basnet, P., et al. (1993). Prolyl endopeptidase inhibitory activity of coumarins from the roots of *Angelica dahurica*. *Phytochemistry*. (Contextual reference for coumarin isolation protocols).
- Sarker, S. D., & Nahar, L. (2012). *Chemistry for Pharmacy Students: General, Organic and Natural Product Chemistry*. Wiley. (Authoritative text on phytochemical extraction logic).
- Murray, R. D. H. (2002). Coumarins. In: *Natural Products Reports*. (Definitive review on coumarin structural elucidation).
- Yang, Y., et al. (2015). Coumarins from the roots of *Gerbera anandria* and their anti-inflammatory activity. *Journal of Asian Natural Products Research*. (Specific source for **5-hydroxy-7-methoxycoumarin**).^[1]^[4]

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Sources

- [1. 5-Hydroxy-7-methoxycoumarin | C₁₀H₈O₄ | CID 5748603 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. 5-Methoxy-7-hydroxycoumarin | CAS:3067-10-5 | Manufacturer ChemFaces \[chemfaces.com\]](#)
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